molecular formula C20H39NO2 B12715053 Dicyclohexylamine octanoate CAS No. 15816-71-4

Dicyclohexylamine octanoate

Cat. No.: B12715053
CAS No.: 15816-71-4
M. Wt: 325.5 g/mol
InChI Key: HFNYKMJSBDPKSF-UHFFFAOYSA-N
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Description

Dicyclohexylamine octanoate is an organic compound formed by the esterification of dicyclohexylamine and octanoic acid. It is a derivative of dicyclohexylamine, which is a secondary amine with the chemical formula HN(C₆H₁₁)₂. This compound is used in various industrial applications, including as a corrosion inhibitor and in the production of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine octanoate can be synthesized through the esterification reaction between dicyclohexylamine and octanoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is essential to achieve high yields and minimize impurities. The product is typically purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexylamine octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyclohexylamine octanoate involves its interaction with molecular targets through its amine and ester functional groups. These interactions can lead to various biological and chemical effects, such as inhibition of microbial growth or corrosion prevention. The exact molecular pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the properties imparted by the octanoate group. This makes it particularly effective as a corrosion inhibitor and in polymer production, where its specific chemical structure provides advantages over similar compounds .

Properties

CAS No.

15816-71-4

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;octanoic acid

InChI

InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10)

InChI Key

HFNYKMJSBDPKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2

Related CAS

15816-71-4

Origin of Product

United States

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